![molecular formula C7H2ClF5O B1402171 1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene CAS No. 1404194-77-9](/img/structure/B1402171.png)
1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene
Description
The compound “1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene” is a type of organofluorine compound. It contains a benzene ring which is substituted with a chlorodifluoromethoxy group and three fluorine atoms .
Molecular Structure Analysis
The molecular structure of “1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene” can be analyzed using techniques such as ¹H NMR spectroscopy . The integration of the area under a signal in the ¹H NMR spectrum is proportional to the number of protons to which the signal corresponds .Chemical Reactions Analysis
The chemical reactions of “1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene” could involve nucleophilic aromatic substitution reactions, given the presence of the chloro group attached to the benzene ring .properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O/c8-7(12,13)14-4-2-1-3(9)5(10)6(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXCSAWSIVCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)Cl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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